molecular formula C17H14BrN3O2S B601855 Lesinurad Impurity 10 CAS No. 1533519-94-6

Lesinurad Impurity 10

Cat. No.: B601855
CAS No.: 1533519-94-6
M. Wt: 404.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Lesinurad Impurity 10 is a complex organic compound known for its unique structure and potential applications in various fields, including pharmaceuticals and materials science. This compound features a triazole ring, a brominated naphthalene moiety, and a sulfanylacetic acid group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lesinurad Impurity 10 typically involves multiple steps. One common method includes the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a solvent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve efficient and cost-effective production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Lesinurad Impurity 10 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Lesinurad Impurity 10 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Lesinurad Impurity 10 apart is its unique combination of a brominated naphthalene moiety and a sulfanylacetic acid group.

Properties

IUPAC Name

2-[[5-bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-14(22)23)21(16)13-8-7-10-3-1-2-4-12(10)15(13)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYAOLJMDAJRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC3=CC=CC=C32)N4C(=NN=C4Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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